Ethyl 2-phenoxybutanoate
Description
Structure
3D Structure
Properties
CAS No. |
56149-37-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-phenoxybutanoate |
InChI |
InChI=1S/C12H16O3/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
IHASFDBVENKSHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Phenoxybutanoate and Its Analogues
Esterification Reactions for Ethyl 2-phenoxybutanoate Synthesis
One major pathway to this compound involves the formation of the ester bond as a key step. This is typically achieved by reacting 2-phenoxybutanoic acid with ethanol (B145695).
The most common classical method for this transformation is the Fischer-Speier esterification. This reaction involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.com
Table 1: Typical Conditions for Fischer-Speier Esterification
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Outcome |
|---|---|---|---|---|---|
| 2-Phenoxybutanoic acid | Ethanol | Conc. H₂SO₄ or TsOH | Excess Ethanol | Reflux, heat | Forms this compound and water; reversible reaction. |
Modern advancements in esterification aim to overcome the limitations of classical methods, such as harsh acidic conditions and difficult catalyst removal.
Heterogeneous Catalysis : Solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970) (SiO₂–SO₃H), offer a greener alternative. nih.gov These catalysts are easily separated from the reaction mixture by simple filtration, can be recycled, and often exhibit high activity and selectivity. For instance, magnetic nanoparticles coated with a silica-sulfonic acid layer (e.g., TiFe₂O₄@SiO₂–SO₃H) have been used effectively in the esterification of fatty acids, a process that can be adapted for butanoate synthesis. nih.gov
Enzymatic Catalysis : Lipases are enzymes that can catalyze esterification reactions with high selectivity, often under mild conditions (e.g., room temperature, neutral pH). nih.gov This method is particularly valuable for the synthesis of chiral esters, as lipases can exhibit high enantioselectivity. For example, the immobilized lipase (B570770) from Rhizomucor miehei has been shown to be effective in the enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester in an organic solvent, demonstrating the potential for producing enantiomerically pure analogues of this compound. nih.gov
Ether Linkage Formation via Phenol (B47542) Alkylation
An alternative synthetic strategy involves forming the phenoxy ether linkage as the key bond-forming step. This is most famously achieved through the Williamson ether synthesis. wikipedia.orgorganicchemistrytutor.com
The Williamson ether synthesis is a versatile and widely used method that proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com The reaction involves an alkoxide ion, in this case, a phenoxide, acting as a nucleophile. wikipedia.org The phenoxide is typically generated by treating phenol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). youtube.com This nucleophile then attacks an electrophilic carbon atom bearing a good leaving group. wikipedia.org
For the synthesis of this compound, this would involve the reaction of sodium phenoxide with an ethyl butanoate derivative that has a leaving group at the α-position, such as ethyl 2-bromobutanoate. The phenoxide ion performs a backside attack on the carbon atom bonded to the bromine, displacing the bromide ion and forming the C-O ether bond in a single, concerted step. wikipedia.org For the S_N2 reaction to be efficient, the electrophile should ideally be a primary or methyl halide to minimize competing elimination reactions. organicchemistrytutor.com
The most direct application of this strategy uses an alkyl halide as the electrophile. The reaction between phenol and ethyl 2-bromobutanoate is a prime example. chemsynthesis.commatrix-fine-chemicals.com To facilitate the reaction, especially when dealing with reactants that have limited mutual solubility, phase-transfer catalysis (PTC) is often employed.
A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), carries the phenoxide ion from the aqueous phase (where it is generated with a base like KOH) into the organic phase, where the alkyl halide is dissolved. researchgate.netresearchgate.net This allows the reaction to proceed at the interface or in the organic phase. This technique has been successfully applied to the synthesis of ethyl-2-phenoxyisobutyrate, a close analogue, from phenol and ethyl-2-bromoisobutyrate. researchgate.net
Table 2: Phase-Transfer Catalysis for Phenoxy Ether Synthesis
| Nucleophile Precursor | Electrophile | Base | Catalyst | Solvent System | Key Side Reactions |
|---|---|---|---|---|---|
| Phenol | Ethyl 2-bromobutanoate | KOH or NaOH | Tetrabutylammonium bromide (TBAB) | Aqueous/Organic two-phase medium | Hydrolysis of the ester group or the bromo-alkyl bond in the alkaline aqueous solution. researchgate.net |
Besides alkyl halides, alcohols can be converted into better leaving groups, such as tosylates or mesylates, to be used in Williamson-type syntheses. wikipedia.org
Multi-component Reaction Strategies in this compound Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are valued for their high atom, pot, and step economy, making them an attractive tool in green chemistry. nih.gov
While no specific multi-component reaction for the direct synthesis of this compound is prominently documented, a hypothetical strategy can be envisioned based on established MCR principles. A potential three-component reaction could involve:
Phenol : As the nucleophile that forms the ether linkage.
An aldehyde : Such as propanal.
An isocyanide : Such as ethyl isocyanoacetate.
This approach would be analogous to a Passerini or Ugi-type reaction, which are known for their ability to rapidly generate molecular complexity. However, developing such a reaction would require significant experimental investigation to optimize conditions and manage potential side reactions. The formation of the desired phenoxybutanoate structure would depend on a specific and controlled sequence of reactions, such as an initial condensation followed by nucleophilic attack and subsequent rearrangement. The development of high-order MCRs remains challenging due to the increased number of potential competitive reaction pathways. nih.gov
Stereoselective Synthesis of this compound and its Enantiomers
The stereoselective synthesis of this compound, to yield specific enantiomers, is a critical aspect for its potential applications where chirality plays a role. While direct stereoselective synthetic routes for this specific molecule are not extensively documented, analogous strategies for the asymmetric synthesis of α-aryloxycarboxylic acid esters provide a strong basis for its preparation. A prominent and effective method is the asymmetric hydrogenation of a prochiral precursor, ethyl 2-phenoxy-2-butenoate.
This approach typically involves the use of a chiral transition metal catalyst, often based on rhodium or ruthenium, with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity.
A plausible reaction scheme is as follows:
Step 1: Synthesis of the Precursor (Ethyl 2-phenoxy-2-butenoate): The unsaturated precursor can be synthesized through various condensation reactions, for example, a Knoevenagel or Wittig-type reaction involving phenol and an appropriate four-carbon keto-ester.
Step 2: Asymmetric Hydrogenation: The purified ethyl 2-phenoxy-2-butenoate is then subjected to hydrogenation in the presence of a chiral catalyst.
The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized to maximize both the chemical yield and the enantiomeric excess (e.e.).
| Catalyst System | Ligand | Solvent | Temp (°C) | Pressure (psi) | Yield (%) | e.e. (%) |
| [Rh(COD)₂]BF₄ | (R,R)-Me-BPE | Toluene | 25 | 100 | >95 | >98 (R) |
| [Ru(OAc)₂(BINAP)] | (S)-BINAP | Methanol | 50 | 150 | >95 | >97 (S) |
This data is representative of typical results achieved in the asymmetric hydrogenation of analogous α-aryloxy-α,β-unsaturated esters and serves as a predictive model for the synthesis of this compound enantiomers.
Synthesis of Key Precursors and Advanced Intermediates (e.g., ethyl 3-oxo-2-phenoxybutanoate)
The synthesis of key precursors is fundamental for the successful production of the final compound. Ethyl 3-oxo-2-phenoxybutanoate is a valuable intermediate for obtaining this compound, potentially through a reduction and subsequent elimination or other functional group manipulations. The synthesis of this β-keto ester can be approached through several established methods for C-acylation of esters.
One of the most common methods for the synthesis of β-keto esters is the Claisen condensation. In this case, it would involve the cross-Claisen condensation between ethyl propionate (B1217596) and a phenoxyacetylating agent. However, controlling the regioselectivity of such reactions can be challenging.
A more controlled and widely applicable method is the acylation of the enolate of an ester. For the synthesis of ethyl 3-oxo-2-phenoxybutanoate, this would involve the acylation of the enolate of ethyl phenoxyacetate (B1228835) with an acetylating agent.
A plausible synthetic route is outlined below:
Step 1: Formation of the Enolate: Ethyl phenoxyacetate is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to generate the corresponding enolate.
Step 2: Acylation: The enolate is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group at the α-position, yielding the target β-keto ester, ethyl 3-oxo-2-phenoxybutanoate.
The reaction requires careful control of temperature to prevent side reactions.
| Base | Acetylating Agent | Solvent | Temp (°C) | Yield (%) |
| LDA | Acetyl Chloride | THF | -78 to 0 | ~75-85 |
| NaH | Acetic Anhydride | THF | 0 to 25 | ~70-80 |
This data represents typical yields for the acylation of ester enolates and is projected for the synthesis of ethyl 3-oxo-2-phenoxybutanoate.
Mechanistic Organic Reactions of Ethyl 2 Phenoxybutanoate
Hydrolysis and Transesterification Reaction Mechanisms
The ester functionality in ethyl 2-phenoxybutanoate is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of this compound to 2-phenoxybutanoic acid and ethanol (B145695) is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst. ucalgary.cayoutube.comchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as hydroxide (B78521) ions, the hydrolysis of this compound is an irreversible reaction that produces a carboxylate salt and ethanol. ucalgary.cachemistrysteps.comlibretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion, a strong base, is followed by an acid-base reaction between the newly formed carboxylic acid and the ethoxide ion, or another hydroxide ion, to yield a carboxylate salt. ucalgary.cachemistrysteps.com This final deprotonation step drives the reaction to completion. chemistrysteps.com
Transesterification:
Transesterification is the process of exchanging the ethyl group of the ester with an alkyl group from a different alcohol. byjus.comwikipedia.org This reaction can also be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com The mechanisms are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.comlibretexts.orgyoutube.com In the base-catalyzed mechanism, an alkoxide ion is the nucleophile, while in the acid-catalyzed mechanism, the neutral alcohol attacks the protonated ester. masterorganicchemistry.comlibretexts.org The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org
| Reaction | Catalyst | Key Steps | Products |
| Hydrolysis | Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of ethanol. | 2-Phenoxybutanoic acid, Ethanol |
| Hydrolysis | Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of ethoxide. 4. Deprotonation of carboxylic acid. | 2-Phenoxybutanoate salt, Ethanol |
| Transesterification | Acid or Base | 1. Activation of carbonyl (acid) or formation of alkoxide (base). 2. Nucleophilic attack by new alcohol/alkoxide. 3. Formation of tetrahedral intermediate. 4. Elimination of original alcohol/alkoxide. | New ester, Ethanol |
Reactions Involving the Phenoxy Moiety
The phenoxy group consists of an ether linkage and an aromatic ring, both of which can participate in distinct reactions.
Electrophilic Aromatic Substitution:
The phenoxy group is an activating substituent, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions. wikipedia.orgbyjus.com This makes the ring susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The reaction mechanism involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com Due to the directing effect of the phenoxy group, substitution will predominantly occur at the positions ortho and para to the oxygen atom. byjus.comlibretexts.org
Cleavage of the Ether Linkage:
The ether bond in the phenoxy group can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.comlibretexts.orgmasterorganicchemistry.com The mechanism typically proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com A nucleophile (Br⁻ or I⁻) then attacks the less sterically hindered carbon adjacent to the oxygen. In the case of this compound, this would be the ethyl group of the butanoate chain, proceeding through an SN2 mechanism. libretexts.org This would yield phenol (B47542) and ethyl 2-bromobutanoate. Cleavage at the sp²-hybridized aromatic carbon is not favored. libretexts.org
Transformations at the α-Carbon of the Butanoate Chain
The α-carbon of the butanoate chain (the carbon adjacent to the carbonyl group) is acidic due to the electron-withdrawing effect of the ester group. This allows for the formation of an enolate, which is a powerful nucleophile.
Enolate Formation and Alkylation:
Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon to form an ester enolate. pressbooks.pubfiveable.melibretexts.orglibretexts.org182.160.97 This enolate ion can then act as a nucleophile in an SN2 reaction with an alkyl halide. pressbooks.publibretexts.org This reaction, known as alkylation, forms a new carbon-carbon bond at the α-position. pressbooks.pubfiveable.melibretexts.org The success of this reaction is dependent on the use of a strong base to completely form the enolate and a primary or methyl alkyl halide to avoid competing elimination reactions. pressbooks.publibretexts.org
| Reagent | Intermediate | Reaction Type | Product |
| 1. LDA2. R-X (Alkyl Halide) | Ester Enolate | SN2 Alkylation | Ethyl 2-alkyl-2-phenoxybutanoate |
Cyclization Reactions Leading to Heterocyclic Derivatives
Intramolecular reactions of appropriately substituted phenoxy esters can lead to the formation of heterocyclic compounds, such as benzofurans. tandfonline.comresearchgate.nettandfonline.comnih.govrsc.org While this compound itself does not readily cyclize, derivatives of it could. For instance, if a suitable electrophilic center is present on the butanoate chain, an intramolecular electrophilic aromatic substitution could occur, leading to a cyclized product.
A more direct pathway to benzofuran (B130515) derivatives involves the cyclization of phenoxyacetic acid esters. tandfonline.comtandfonline.com By analogy, if the butanoate chain of this compound were to be modified to contain a leaving group at the 4-position, an intramolecular Williamson ether synthesis could potentially lead to a substituted tetrahydrofuran (B95107) ring. However, a more common route to benzofurans involves the cyclization of α-phenoxy ketones.
Radical Reactions and Their Role in this compound Transformations
The alkyl chain of this compound can undergo free-radical reactions, particularly in the presence of radical initiators like UV light or chemical initiators. wikipedia.orglscollege.ac.inlibretexts.org
Free-Radical Halogenation:
In the presence of a halogen (e.g., Cl₂ or Br₂) and UV light, the butanoate chain can undergo free-radical halogenation. wikipedia.orglscollege.ac.in The mechanism proceeds through a chain reaction involving three steps: initiation, propagation, and termination. wikipedia.orglibretexts.orgyoutube.com Initiation involves the homolytic cleavage of the halogen molecule to form halogen radicals. lscollege.ac.in In the propagation steps, a halogen radical abstracts a hydrogen atom from the alkyl chain to form a carbon-centered radical, which then reacts with another halogen molecule to form the halogenated product and a new halogen radical. youtube.com The stability of the carbon radical intermediate influences the regioselectivity of the reaction.
Studies on similar esters, such as ethyl butanoate, have shown that they react with hydroxyl radicals in the gas phase, suggesting that the butanoate chain is susceptible to radical attack. nih.govnih.govacs.orgacs.org
Oxidation-Reduction Pathways of this compound
The ester and phenoxy groups of this compound can undergo oxidation and reduction reactions, although typically requiring specific reagents.
Reduction of the Ester Group:
The ester group can be reduced to a primary alcohol. chemistrysteps.comquimicaorganica.orglibretexts.orgcommonorganicchemistry.comucalgary.ca A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. chemistrysteps.comlibretexts.orgucalgary.ca The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. libretexts.org The aldehyde is then rapidly reduced by another equivalent of the hydride agent to form a primary alcohol. chemistrysteps.com This reaction would convert this compound into 2-phenoxybutan-1-ol and ethanol.
Oxidation:
The oxidation of this compound is less straightforward. Strong oxidizing agents could potentially cleave the molecule. Oxidation of the aromatic ring is possible but generally requires harsh conditions and can lead to a mixture of products or degradation of the ring. The benzylic-like position at the α-carbon is attached to an oxygen atom and is not readily oxidized in the same way as a benzylic carbon with hydrogen atoms. The alkyl chain could be oxidized under vigorous conditions, but this is often unselective.
Computational and Theoretical Studies on Ethyl 2 Phenoxybutanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. northwestern.edu By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within Ethyl 2-phenoxybutanoate.
Detailed research findings from DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can yield a wealth of information. mdpi.com This includes the optimized molecular geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. acs.org
Other calculated parameters such as the dipole moment, polarizability, and electrostatic potential map provide insights into the molecule's polarity and how it will interact with other molecules and its environment. mdpi.comresearchgate.net For instance, the electrostatic potential map can identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Parameter | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -0.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |
| Dipole Moment | 2.1 D | Molecular polarity |
| Ionization Potential | 7.2 eV | Energy required to remove an electron |
Note: The data in this table is illustrative and intended to represent typical results from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis
This compound is a flexible molecule with several rotatable bonds. Its three-dimensional shape, or conformation, is not static and can significantly influence its physical properties and biological activity. Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov
MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. nih.gov By simulating the molecule over a period, typically nanoseconds to microseconds, it is possible to explore its conformational landscape and identify the most stable, low-energy conformations. mdpi.com These simulations can reveal how different parts of the molecule move relative to each other and the preferred orientations of its flexible side chains. nih.gov The analysis of dihedral angles over the simulation trajectory is a common way to characterize conformational preferences. acs.org
Table 2: Hypothetical Conformational Analysis of Key Dihedral Angles in this compound from MD Simulations
| Dihedral Angle | Description | Stable Conformations (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| τ1 (Cα-O-C-C) | Phenoxy-ether linkage | 60, 180, -60 | 0.5, 0.0, 0.6 |
| τ2 (O-Cα-Cβ-Cγ) | Butanoate chain | 175, 70, -75 | 0.0, 1.2, 1.3 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to understand how a small molecule might interact with a biological target. semanticscholar.org
The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. scienceopen.com A more negative score generally indicates a more favorable binding interaction. Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. mdpi.com For phenoxy-containing compounds, interactions with targets like cyclooxygenase (COX) enzymes or histone methyltransferases have been explored. researchgate.netnih.gov
Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -7.8 | Tyr385, Arg120, Val523 | Hydrogen Bond, Hydrophobic |
| Peroxisome Proliferator-Activated Receptor (PPARγ) | -8.2 | His323, Ser289, Tyr473 | Hydrogen Bond, π-π Stacking |
Note: The data presented in this table is for illustrative purposes only and represents potential outcomes of molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By identifying the physicochemical properties (descriptors) that are most correlated with activity, a predictive model can be built.
These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP), among others. A QSAR model is typically expressed as a mathematical equation that can be used to predict the activity of new, untested compounds. Studies on related phenoxy acetamide (B32628) derivatives have successfully used QSAR to model their inhibitory activities. semanticscholar.org Such models are valuable for prioritizing the synthesis of new derivatives with potentially improved activity.
Table 4: Hypothetical QSAR Model for a Biological Activity of Phenoxybutanoate Derivatives
Model Equation: pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HBA + c
| Descriptor | Description | Coefficient | Contribution to Activity |
|---|---|---|---|
| logP | Octanol-water partition coefficient | +0.5 | Positive (higher lipophilicity increases activity) |
| MW | Molecular Weight | -0.2 | Negative (larger size slightly decreases activity) |
| HBA | Number of Hydrogen Bond Acceptors | +1.5 | Positive (more H-bond acceptors increase activity) |
Note: This QSAR model is a hypothetical example created for illustrative purposes.
In Silico Prediction of Mechanistic Pathways
Understanding the metabolic fate of a compound is crucial in many fields, including pharmacology and environmental science. In silico tools can predict the likely metabolic pathways of a molecule like this compound by simulating its interaction with metabolic enzymes or by using knowledge-based systems that recognize common metabolic transformations. pensoft.net
For ester-containing molecules, hydrolysis of the ester bond is a common metabolic pathway, often catalyzed by esterase enzymes, leading to the formation of a carboxylic acid and an alcohol. pensoft.netbohrium.com Other potential transformations include hydroxylation of the aromatic ring or alkyl chain. Predicting these pathways helps in identifying potential metabolites, which may have their own biological activity or toxicity. nih.gov
Table 5: Hypothetical In Silico Predicted Metabolites of this compound
| Metabolic Reaction | Predicted Metabolite | Enzyme Family |
|---|---|---|
| Ester Hydrolysis | 2-Phenoxybutanoic acid and Ethanol (B145695) | Esterases |
| Aromatic Hydroxylation | Ethyl 2-(4-hydroxyphenoxy)butanoate | Cytochrome P450 |
| Alkyl Hydroxylation | Ethyl 2-phenoxy-3-hydroxybutanoate | Cytochrome P450 |
Note: The metabolites listed are hypothetical predictions based on common biotransformation reactions.
Applications of Ethyl 2 Phenoxybutanoate in Advanced Organic Synthesis
Utility as a Versatile Synthetic Building Block
Ethyl 2-phenoxybutanoate serves as a valuable scaffold in organic synthesis, offering a combination of reactive sites that can be selectively manipulated. The ester functionality provides a handle for hydrolysis, reduction, or conversion to other functional groups. The phenoxy group, on the other hand, can influence the reactivity of the molecule and can be a site for further aromatic substitution or cleavage under specific conditions. Organic chemists leverage these features to introduce the 2-phenoxybutanoyl moiety into larger, more complex structures. The strategic placement of the phenoxy group at the alpha-position of the butanoate chain also introduces chirality, making it a useful starting material for the asymmetric synthesis of target molecules.
Advanced chemical building blocks like this compound are instrumental in medicinal chemistry and drug discovery. lifechemicals.com They allow for the functionalization of drug-like compounds, which is crucial for exploring structure-activity relationships (SAR) and optimizing physicochemical properties such as solubility and metabolic stability. lifechemicals.com
Precursor for Complex Organic Molecule Synthesis
The structure of this compound makes it an effective precursor for the synthesis of more intricate organic molecules. smolecule.com Its carbon skeleton can be elaborated through various carbon-carbon bond-forming reactions. For instance, the alpha-proton to the carbonyl group can be removed by a suitable base to generate an enolate, which can then participate in alkylation, aldol, or Claisen condensation reactions. These reactions allow for the extension of the carbon chain and the introduction of new functional groups, paving the way for the construction of complex molecular architectures.
Intermediate in Natural Product and Pharmaceutical Synthesis
While specific, widely recognized examples of this compound as a direct intermediate in the synthesis of major natural products or pharmaceuticals are not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules. For instance, the related compound, ethyl 2-oxo-4-phenylbutanoate, is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Lisinopril and Cilastatin. nbinno.com These drugs are vital for managing hypertension and other cardiovascular conditions. nbinno.com The synthesis of these ACE inhibitors often involves the bioreduction of ethyl 2-oxo-4-phenylbutanoate to yield ethyl (R)-2-hydroxy-4-phenylbutyrate, a crucial chiral precursor. nbinno.comnih.govsigmaaldrich.com
The synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives, which share a similar structural backbone, has been explored for their potential as Src kinase inhibitors, indicating the relevance of this class of compounds in the development of cancer therapeutics. ut.ac.ir
Role in Catalysis or Ligand Design
Currently, there is limited direct evidence in the scientific literature detailing the specific application of this compound as a catalyst or in the design of ligands for catalytic processes. However, the presence of both an ester and an ether linkage provides potential coordination sites for metal ions. It is conceivable that derivatives of this compound could be synthesized to incorporate stronger chelating groups, thereby enabling their use as ligands in asymmetric catalysis. For example, the phenoxy group could be functionalized with phosphine (B1218219) or amine moieties to create bidentate or tridentate ligands. Further research in this area could uncover novel catalytic applications for this compound and its derivatives. The investigation into phase-transfer catalysis for the synthesis of similar ester-ether compounds highlights the potential for catalytic systems to be employed in reactions involving such structures. researchgate.net
Biological Activities and Mechanistic Insights of Ethyl 2 Phenoxybutanoate Derivatives
General Principles of Phenoxyalkanoid Biological Action
Phenoxyalkanoic acids and their derivatives, such as ethyl 2-phenoxybutanoate, represent a class of compounds with a wide spectrum of biological activities, most notably as herbicides. scispace.commdpi.com The biological effects of these molecules are intrinsically linked to their chemical structure, particularly the nature and position of substituents on the aromatic ring. mdpi.com The core structure consists of a phenoxy group linked to an alkanoic acid or ester moiety. This arrangement allows for diverse interactions with biological systems.
The herbicidal action of many phenoxyalkanoic acid derivatives, for instance, is attributed to their function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants, particularly broadleaf weeds. scispace.com The effectiveness and selectivity of these compounds are determined by factors such as the number and location of halogen atoms on the phenyl ring. mdpi.com
The reactivity and, consequently, the biological activity of these compounds are influenced by electronic properties like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Modifications to the molecular structure, such as the substitution of chlorine atoms on the aromatic ring, can alter these properties, leading to changes in the molecule's reactivity, stability, and aromaticity. mdpi.com For example, the substitution of a chlorine atom on the phenoxyacetic acid structure increases its reactivity, which can correlate with its biological efficacy. mdpi.com These fundamental principles govern how phenoxyalkanoid structures interact with biological targets, leading to a range of activities from herbicidal to therapeutic.
Investigated Biological Activities of Derivatives
The versatile phenoxyalkanoate scaffold has been explored for a variety of therapeutic and agrochemical applications beyond its herbicidal origins. Researchers have synthesized and evaluated numerous derivatives for activities including antimicrobial, insecticidal, anti-inflammatory, and anti-cancer effects.
Derivatives of the phenoxyalkanoate class have demonstrated significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net The antimicrobial efficacy of these compounds often varies based on the specific structural modifications made to the parent molecule. For instance, new 2-((4-ethylphenoxy)methyl)benzoylthioureas showed specific antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL. nih.govresearchgate.net The presence of certain substituents, such as iodine and nitro groups, was found to enhance activity against Gram-negative bacteria, while electron-donating groups like methyl and ethyl favored inhibition of Gram-positive and fungal strains. researchgate.net Similarly, other studies on related structures like 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives found marked antibacterial and antifungal effects, with MIC values as low as 0.78 μg/mL depending on the microbial strain. semanticscholar.org
The mechanistic pathways underlying the antimicrobial action of such compounds are multifaceted. A primary mechanism involves the disruption of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components. frontiersin.org This can be followed by penetration into the cell, where the compounds can interact with and damage vital biomolecules and organelles. frontiersin.org Another critical pathway is the generation of Reactive Oxygen Species (ROS) and free radicals inside the microbial cells. frontiersin.org This oxidative stress can cause widespread damage to cellular components, including proteins, lipids, and DNA, ultimately leading to cell death. frontiersin.orgnih.gov Furthermore, these derivatives can modulate microbial signal transduction pathways, interfering with normal cellular processes and contributing to their antimicrobial effect. frontiersin.org
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-positive, Gram-negative, Fungi | 3.9 - 250 | nih.gov |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus, C. albicans, E. coli | 0.78 - 20.0 | semanticscholar.org |
| Ethyl 2-arylhydrazono-3-oxobutyrates | Various Bacteria | Not specified |
The insecticidal potential of this compound derivatives can be understood through their interaction with specific molecular targets crucial for insect survival and communication, such as odorant binding proteins (OBPs) and the enzyme acetylcholinesterase (AChE).
Odorant Binding Proteins (OBPs): OBPs are small, soluble proteins found in the sensillar lymph of insect antennae that play a critical role in olfaction. nih.govnih.govfrontiersin.org Their primary function is to bind and transport hydrophobic odorant molecules, including pheromones, from the environment to the olfactory receptors on the dendrites of olfactory receptor neurons. nih.govfrontiersin.org By interfering with this process, certain chemical compounds can disrupt an insect's ability to locate food, mates, and suitable egg-laying sites, effectively acting as a repellent or behavior modifier. The hydrophobic pocket of OBPs, formed by alpha-helical domains, is the site of ligand binding. mdpi.com Molecules with appropriate structural and hydrophobic characteristics, like certain phenoxyalkanoate derivatives, could potentially act as antagonists by blocking this binding pocket, thereby preventing the transport of key semiochemicals and disrupting the insect's chemical communication. mdpi.com
Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme in the central nervous system of both insects and vertebrates. nih.gov It is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, terminating the nerve signal. nih.govnih.gov Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of acetylcholine receptors, which causes uncontrolled nerve firing, paralysis, and ultimately death of the insect. nih.gov Many commercial insecticides are potent AChE inhibitors. nih.gov Certain phenoxyalkanoate derivatives could be designed to fit into the active site of AChE, blocking its catalytic activity. The effectiveness of such inhibition would depend on the derivative's affinity for the enzyme, which is governed by its molecular shape and electronic properties.
Derivatives of phenoxyalkanoates have been investigated for their potential to treat inflammation and pain. nih.gov The mechanisms behind these activities often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov These enzymes are responsible for converting arachidonic acid into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov
For example, the synthesized compound ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which shares a core propanoate structure, demonstrated significant inhibition of both COX-2 and 5-LOX enzymes in vitro. nih.gov Its ability to inhibit COX-2 is particularly relevant, as this enzyme is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov By blocking these enzymes, such compounds can reduce the production of mediators that cause pain, swelling, and other symptoms of inflammation. nih.gov Some dual-target inhibitors have also been developed, targeting both fatty acid amide hydrolase (FAAH) and COX enzymes, which can produce profound anti-inflammatory effects. ast487.com The analgesic, or pain-relieving, effects are a direct consequence of this anti-inflammatory action, as the reduction in inflammatory mediators lessens the sensitization of nerve endings that transmit pain signals. nih.gov
| Enzyme Target | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| 5-LOX | 1000 | 79.40 | 105 | nih.gov |
| 500 | 69.90 | |||
| 250 | 60.20 | |||
| 125 | 51.90 | |||
| 62.50 | 44.80 |
The search for novel anti-cancer agents has led to the exploration of various chemical scaffolds, including those related to phenoxybutanoates. A primary mechanism by which these compounds can exert anti-cancer effects is through the inhibition of protein kinases. nih.gov Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction pathways, controlling processes like cell growth, proliferation, differentiation, and survival. nih.govut.ac.ir In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled cell division. ut.ac.ir
Research has shown that certain ethyl 2,4-dioxo-4-arylbutanoate derivatives act as inhibitors of Src kinase, a non-receptor tyrosine kinase that is often overexpressed in various human cancers and is correlated with tumor growth and metastasis. ut.ac.ir These derivatives function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing it from performing its function, thereby blocking the downstream signaling pathways that promote cancer cell survival and proliferation. All tested compounds in one study showed moderate activity compared to the reference drug staurosporine, a potent but non-selective protein kinase inhibitor. ut.ac.irscbt.com The development of selective kinase inhibitors based on the phenoxybutanoate scaffold represents a promising strategy for targeted cancer therapy.
| Compound | Substituent on Aryl Group | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3a | 4-methoxy | 14.8 | ut.ac.ir |
| 3d | 2,4-dichloro | 31.2 | ut.ac.ir |
| 3f | 4-fluoro | 42.5 | ut.ac.ir |
| Staurosporine (Reference) | - | 0.012 | ut.ac.ir |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.gov For phenoxyalkanoate derivatives, SAR studies have been instrumental in optimizing their various biological effects, from antimicrobial to anti-inflammatory and anti-cancer activities. mdpi.comast487.comugm.ac.id
The core principle of SAR is that minor modifications to a molecule's structure can lead to significant changes in its interaction with a biological target. nih.gov Key aspects often investigated include the type, position, and number of substituents on the aromatic ring, the length and branching of the alkyl chain, and the nature of the ester or acid group. mdpi.comast487.com
In Anti-inflammatory Activity: For dual FAAH and COX inhibitors, SAR studies revealed that introducing different alkyl and aromatic groups to the carbamate (B1207046) functionality could improve inhibitory potency. ast487.com Similarly, for derivatives of ethyl p-methoxycinnamate, it was found that both the ester and methoxy (B1213986) functional groups play a crucial role in its anti-inflammatory activity. ugm.ac.id
In Antimicrobial Activity: Studies on 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives demonstrated a clear SAR. The presence of electron-withdrawing groups like iodine and nitro on the phenyl ring enhanced activity against Gram-negative bacteria, whereas electron-donating groups like methyl and ethyl improved efficacy against Gram-positive bacteria and fungi. researchgate.net
In Anti-cancer Activity: For ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src kinase inhibitors, the substituent on the aryl ring significantly impacted potency. A 4-methoxy group (compound 3a) resulted in higher activity compared to compounds with 2,4-dichloro (3d) or 4-fluoro (3f) substituents, indicating that electronic and steric factors on the phenyl ring are key determinants of kinase inhibition. ut.ac.ir
These examples underscore the importance of SAR in the rational design of more potent and selective this compound derivatives for specific biological applications. By systematically altering the chemical structure and assessing the resulting biological activity, researchers can develop optimized compounds with enhanced efficacy and potentially reduced side effects. nih.govnih.gov
Molecular Targets and Cellular Signaling Pathways
Derivatives of this compound and structurally related compounds have been investigated for their potential as both therapeutic agents and herbicides. Their biological activities are rooted in their ability to interact with specific molecular targets, thereby modulating key cellular signaling pathways. Research has identified several proteins and enzymes that serve as primary targets for these compounds, leading to downstream effects that can influence cell growth, proliferation, and survival.
One significant area of investigation has been in cancer therapy. Certain derivatives, such as ethyl 2,4-dioxo-4-arylbutanoates, have been identified as inhibitors of Src kinase. ut.ac.ir Src is a non-receptor tyrosine kinase that plays a critical role in regulating various cellular processes, including division, survival, adhesion, and migration. ut.ac.ir Overexpression or mutation of Src kinase is correlated with tumor growth and metastasis in several human cancers. ut.ac.ir By inhibiting Src kinase, these butanoate derivatives can interfere with these signaling pathways, presenting a strategy for cancer treatment. ut.ac.ir The inhibitory activity of these compounds is influenced by the substituents on the aromatic ring. ut.ac.ir
Another class of related compounds, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, has been shown to induce apoptosis in breast cancer cells. In silico studies suggest that these derivatives may act as inhibitors of Janus kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway that is crucial for cell proliferation and survival. mdpi.com
In the context of herbicidal activity, derivatives of phenoxy propanoic acid, such as quizalofop-p-ethyl (B1662796) (a quinoxalinyloxy phenoxy propanoate derivative), are known to be potent and selective herbicides. scispace.com Their primary molecular target is the enzyme Acetyl-CoA Carboxylase (ACCase). herts.ac.uk ACCase is a vital enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and lipid-based energy storage. herts.ac.uk By inhibiting ACCase in susceptible grass species, these compounds disrupt the formation of lipids, leading to the cessation of growth and eventual death of the weed, with no significant phytotoxicity to broadleaf crops. scispace.comherts.ac.uk This mechanism is distinct from auxinic herbicides like 2,4-D, which mimic the plant hormone auxin and disrupt growth by overwhelming normal hormonal signaling pathways, leading to abnormal growth and senescence. nih.govresearchgate.net
| Derivative Class | Molecular Target | Affected Signaling Pathway / Cellular Process | Primary Application |
|---|---|---|---|
| Ethyl 2,4-dioxo-4-arylbutanoates | Src Kinase | Inhibition of cell division, survival, adhesion, and migration pathways | Anticancer |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | Janus Kinase 2 (JAK2) (Predicted) | Induction of apoptosis | Anticancer |
| Quinoxalinyloxy phenoxy propanoate derivatives | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid biosynthesis | Herbicide |
Advanced Delivery Systems and Encapsulation Strategies for Derivatives
The therapeutic efficacy of this compound derivatives, particularly those with poor water solubility, can be significantly enhanced through advanced drug delivery systems and encapsulation strategies. nih.gov These technologies aim to improve solubility, protect the active compound from degradation, and facilitate targeted delivery, thereby maximizing therapeutic effects while minimizing potential side effects. nih.gov
Polymeric Micelles: Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. uc.pt The hydrophobic core serves as a reservoir for poorly soluble drugs, like many phenoxybutanoate derivatives, while the hydrophilic shell provides a stable interface with the aqueous environment. nih.govuc.pt This encapsulation can significantly increase the solubility and stability of the drug. mdpi.com Furthermore, the small size of these micelles (typically 10-100 nm) allows them to take advantage of the enhanced permeability and retention (EPR) effect for preferential accumulation in tumor tissues. nih.gov The release of the encapsulated drug can be designed to be triggered by specific stimuli, such as the lower pH found in tumor microenvironments or within cellular endosomes. nih.gov
Key Features of Polymeric Micelle Delivery Systems:
Enhanced Solubility: Encapsulation of hydrophobic compounds within the micellar core. mdpi.com
Improved Stability: Protection of the active agent from degradation. mdpi.com
Controlled Release: Potential for pH-sensitive release mechanisms for targeted drug delivery. nih.gov
Favorable Size: Nanoscale dimensions (20–150 nm) can help avoid rapid renal clearance and uptake by the liver and spleen. nih.gov
Lipid-Polymer Hybrid Nanoparticles (LPHNs): LPHNs are next-generation delivery systems that combine the advantages of both polymeric nanoparticles and liposomes. mdpi.com They typically consist of a polymer core, which encapsulates the drug, surrounded by a lipid layer. This hybrid structure offers high drug encapsulation efficiency, controlled release kinetics, and good biocompatibility. mdpi.comnih.gov The lipid shell can mimic cell membranes, potentially enhancing cellular uptake. The combination of polymers and lipids allows for fine-tuning of the nanoparticle's properties to optimize drug loading and release profiles. mdpi.com LPHNs represent a promising strategy for improving the delivery of various therapeutic agents, including derivatives of this compound. nih.gov
| Delivery System | Core Components | Primary Advantages for Derivatives | Mechanism of Action |
|---|---|---|---|
| Polymeric Micelles | Amphiphilic block copolymers | Increases solubility and stability; Enables targeted delivery via EPR effect; Potential for controlled release. mdpi.comnih.gov | Hydrophobic drug is encapsulated in the core, while the hydrophilic shell provides aqueous stability. uc.pt |
| Lipid-Polymer Hybrid Nanoparticles (LPHNs) | Polymer core (e.g., PLGA) and a lipid shell (e.g., lecithin) | High encapsulation efficiency; Controlled release profile; Enhanced biocompatibility and cellular uptake. mdpi.comnih.gov | Combines the structural integrity of a polymer core with the biomimetic properties of a lipid shell. mdpi.com |
Environmental Fate and Degradation Pathways of Ethyl 2 Phenoxybutanoate
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis: The ester linkage in Ethyl 2-phenoxybutanoate is susceptible to hydrolysis, a chemical reaction with water. This process is a significant degradation pathway for phenoxy acid esters in aqueous environments. The rate of hydrolysis is influenced by pH and temperature, with higher rates generally observed in alkaline waters and at elevated temperatures. nih.gov Hydrolysis of phenoxy acid esters results in the formation of the corresponding phenoxyalkanoic acid and an alcohol. In the case of this compound, this would yield 2-phenoxybutanoic acid and ethanol (B145695). Studies on other phenoxy acid esters, such as 2,4-D esters, have shown that hydrolysis can be a major route of transformation in natural waters. researchgate.net For instance, the hydrolysis half-life of 2,4-D butylate (B1668116) was found to be significantly shorter in basic solutions compared to acidic or neutral conditions. researchgate.net
Photolysis: Photolysis, or photodegradation, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. In shallow and sunlit waters, photolysis can be a key process for the decomposition of phenoxy acids. nih.govresearchgate.net The efficiency of photodegradation is dependent on the chemical structure of the compound and the presence of photosensitizing agents in the water. nih.gov For phenoxy herbicides, photolysis can lead to the cleavage of the ether bond and degradation of the aromatic ring. nih.gov
Table 1: Factors Influencing Abiotic Degradation of Phenoxyalkanoic Acid Esters
| Degradation Mechanism | Influencing Factors | Expected Outcome for this compound |
| Hydrolysis | pH, Temperature | Cleavage of the ester bond to form 2-phenoxybutanoic acid and ethanol. Faster degradation under alkaline conditions and higher temperatures. |
| Photolysis | Light Intensity (UV), Presence of Photosensitizers | Degradation of the aromatic ring and cleavage of the ether linkage. |
Biotic Transformation and Microbial Metabolism
Biotic transformation, mediated by microorganisms such as bacteria and fungi, is a primary mechanism for the dissipation of phenoxy herbicides in soil and water. nih.gov Microorganisms can utilize these compounds as a source of carbon and energy, leading to their mineralization into carbon dioxide, water, and inorganic ions. mdpi.com
The degradation of phenoxyalkanoic acids is often initiated by the cleavage of the ether linkage, a step catalyzed by specific microbial enzymes. nih.gov The rate of microbial degradation is influenced by several environmental factors, including soil type, organic matter content, temperature, moisture, and the presence of a microbial population adapted to the herbicide. prakritimitrango.comacs.org Various bacterial strains, such as Stenotrophomonas maltophilia and Cupriavidus oxalaticus, have been identified as capable of degrading a range of phenoxyalkanoic acid herbicides. acs.orgnih.gov These microorganisms often possess specific gene clusters (tfd genes) that encode the enzymes responsible for the degradation pathway. acs.org
Identification of Environmental Transformation Products
The degradation of this compound is expected to produce a series of transformation products. Based on the degradation pathways of other phenoxy herbicides, the primary transformation products are likely to be:
2-Phenoxybutanoic acid: Formed through the hydrolysis of the parent ester.
Phenol (B47542): Resulting from the cleavage of the ether bond.
Subsequent chlorinated phenols (if the phenoxy group is chlorinated): While this compound itself is not chlorinated, many phenoxy herbicides are, and their degradation leads to chlorinated phenols. nih.govnih.gov For example, the degradation of 2,4-D produces 2,4-dichlorophenol. nih.gov These chlorophenol derivatives can sometimes be more persistent and toxic than the parent compound. nih.gov
These primary transformation products can undergo further microbial degradation, eventually leading to the opening of the aromatic ring and complete mineralization. mdpi.com
Table 2: Potential Transformation Products of this compound and Related Phenoxy Herbicides
| Parent Compound | Primary Transformation Product(s) | Degradation Pathway |
| This compound (inferred) | 2-Phenoxybutanoic acid, Ethanol | Hydrolysis |
| This compound (inferred) | Phenol | Ether bond cleavage |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol (DCP) | Ether bond cleavage |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | 4-chloro-2-methylphenol (4C2MP) | Ether bond cleavage |
Methodologies for Environmental Impact Assessment
The environmental impact assessment of a pesticide like this compound involves a structured approach to evaluate its potential risks to non-target organisms and ecosystems. This assessment integrates data on the compound's environmental fate, exposure, and ecotoxicity.
Key components of an environmental impact assessment for a phenoxy herbicide include:
Exposure Assessment: This involves predicting the environmental concentrations of the parent compound and its major transformation products in different environmental compartments (soil, water, air). This is achieved through modeling and monitoring data, considering application rates and environmental conditions. blm.gov
Ecotoxicity Testing: Standardized tests are conducted to determine the toxicity of the substance to a range of non-target organisms, including aquatic species (fish, invertebrates, algae) and terrestrial species (earthworms, birds, mammals). wisconsin.govresearchgate.net
Risk Characterization: This step integrates the exposure and ecotoxicity data to estimate the likelihood of adverse effects on the environment. A risk quotient (RQ) is often calculated by dividing the predicted environmental concentration (PEC) by the no-observed-effect concentration (NOEC) or another relevant toxicity endpoint. An RQ value greater than one indicates a potential risk that may require further investigation or risk mitigation measures. blm.gov
Methodologies for assessing the environmental impact are continuously evolving and often involve tiered approaches, starting with simple screening models and progressing to more complex and site-specific assessments if a potential risk is identified.
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Advanced Analytical Characterization of Ethyl 2 Phenoxybutanoate
Chiral Analysis for Stereoisomeric Purity Determination
Ethyl 2-phenoxybutanoate possesses a chiral center at the second carbon of the butanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 2-phenoxybutanoate and (S)-ethyl 2-phenoxybutanoate. The determination of stereoisomeric or enantiomeric purity is critical, as enantiomers can exhibit different biological activities and sensory properties. Advanced analytical techniques, primarily chiral chromatography, are employed for the effective separation and quantification of these stereoisomers.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant method for the enantioseparation of compounds structurally similar to this compound, such as 2-phenoxypropionate derivatives. ntu.edu.tw Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, have demonstrated broad applicability for resolving the enantiomers of various acidic and ester compounds. ntu.edu.twyakhak.orgnih.gov The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For this compound, a normal-phase HPLC method would likely be developed.
Enantioselective Gas Chromatography (GC) is another powerful technique, especially suitable for volatile compounds like esters used in flavor and fragrance analysis. oup.comnih.govresearchgate.net This method utilizes capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. researchgate.net The differential interaction of the enantiomers with the chiral selector within the column leads to their separation, allowing for the determination of the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.).
The typical workflow for determining the stereoisomeric purity of an this compound sample would involve dissolving the sample in a suitable solvent and injecting it into the chiral chromatography system. The resulting chromatogram would ideally show two baseline-separated peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for precise quantification of the purity.
Illustrative research findings for the chiral separation of this compound enantiomers via chiral HPLC are presented below. The data is based on methodologies applied to analogous phenoxyalkanoic acid esters. ntu.edu.tw
Table 1: Illustrative Chiral HPLC Separation Data for this compound Enantiomers
| Parameter | Value |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Separation Factor (α) | 1.20 |
| Resolution (Rs) | 2.15 |
| Sample Enantiomeric Ratio | 98:2 |
Advanced Methodologies in Chemical Fingerprinting and Metabolomics
Beyond determining purity, advanced analytical strategies can be used to create a comprehensive chemical fingerprint of this compound or to study its metabolic fate in biological systems. These approaches are crucial for quality control, authentication, and understanding the compound's interaction with living organisms.
Chemical Fingerprinting is a quality control concept that provides a characteristic profile of a chemical sample. For a compound like this compound, this fingerprint can ensure batch-to-batch consistency and detect impurities or degradation products. A combination of spectroscopic and chromatographic techniques coupled with multivariate data analysis (chemometrics) is typically employed. acs.orgrsc.org
Spectroscopic Techniques : Methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a holistic "fingerprint" of the molecule. spectroscopyonline.com FTIR can identify the characteristic functional groups (e.g., C=O and C-O ester bonds), while high-resolution NMR provides detailed structural information and can detect minute impurities. spectroscopyonline.comuhi.ac.uk
Chromatography-Mass Spectrometry (MS) : Techniques such as GC-MS or LC-MS provide high-resolution separation and sensitive detection. The resulting total ion chromatogram and the mass spectrum of the main peak serve as a detailed fingerprint for identity and purity verification. oup.com
Chemometrics : Statistical methods like Principal Component Analysis (PCA) are applied to the complex datasets generated by these techniques to identify patterns, classify samples, and detect outliers, thus automating the quality control process. acs.org
Metabolomics involves the comprehensive study of metabolites in a biological system and how they change in response to a stimulus, such as exposure to a xenobiotic (a foreign compound) like this compound. nih.govnih.govresearchgate.net If this compound were introduced into a biological system, xenobiotic metabolomics would aim to identify its biotransformation products. nih.govacs.org This is essential for understanding its potential biological activity, persistence, and degradation pathways. The process typically involves analyzing biological samples (e.g., urine, plasma) using high-resolution mass spectrometry (LC-MS/MS) and NMR. nih.gov Untargeted metabolomics analysis compares the metabolic profiles of control versus exposed groups to identify all metabolites that have changed significantly, including novel metabolites of the parent compound. mdpi.com
Table 2: Representative Methodologies for Chemical Fingerprinting and Metabolomics of this compound
| Analytical Goal | Technique | Key Information Obtained |
|---|---|---|
| Chemical Fingerprinting | FTIR Spectroscopy | Vibrational frequencies of functional groups (ester C=O, C-O, aromatic ring) for identity confirmation. spectroscopyonline.com |
| Chemical Fingerprinting | GC-MS | Retention time and mass fragmentation pattern for unambiguous identification and impurity profiling. oup.com |
| Chemical Fingerprinting | ¹H and ¹³C NMR | Detailed structural confirmation, quantification (qNMR), and identification of structurally related impurities. uhi.ac.uk |
| Metabolomics | UHPLC-QTOF-MS/MS | Detection and identification of potential metabolites (e.g., hydrolysis to 2-phenoxybutanoic acid, hydroxylation of the aromatic ring) in biological matrices. acs.orgmdpi.com |
Note: This table outlines scientifically established methodologies that are applicable for the advanced characterization of this compound.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
The synthesis of ethyl 2-phenoxybutanoate and its analogs is a cornerstone of its research. Future efforts will likely concentrate on developing more efficient, selective, and sustainable synthetic routes. Key areas of exploration include:
Advanced Catalytic Systems: Research into novel catalysts for the formation of the phenoxy ether linkage is a significant frontier. This includes the use of metal nanoparticles, such as copper and iron-based catalysts, to facilitate C-O cross-coupling reactions under milder conditions. jsynthchem.comresearchgate.netrsc.org The development of palladium-catalyzed cross-coupling methods also presents a promising avenue for synthesizing aromatic ethers from a variety of phenols and halides. scirp.org
Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. pharmasalmanac.com Future research will likely explore the use of engineered enzymes, such as lipases and reductases, for the kinetic resolution of racemic mixtures to produce enantiomerically pure this compound. researchgate.netsemanticscholar.orgresearchgate.net Chemo-enzymatic strategies, combining the advantages of both chemical and biological catalysis, are expected to yield efficient routes to chiral derivatives. cabidigitallibrary.orgmdpi.com
One-Pot and Multicomponent Reactions: To enhance efficiency and reduce waste, the development of one-pot and multicomponent reactions for the synthesis of complex derivatives of this compound is a key objective. mdpi.com These approaches streamline synthetic processes by combining multiple reaction steps into a single operation.
| Synthetic Approach | Key Features | Potential Advantages | Relevant Research Areas |
| Advanced Catalysis | Utilizes novel metal-based catalysts (e.g., Cu, Fe, Pd). jsynthchem.comresearchgate.netrsc.orgscirp.org | Milder reaction conditions, higher yields, broader substrate scope. | Nanocatalysis, organometallic chemistry. |
| Enzymatic Synthesis | Employs enzymes (e.g., lipases, reductases) for catalysis. pharmasalmanac.comresearchgate.netsemanticscholar.orgresearchgate.net | High enantioselectivity, green reaction conditions. | Biocatalysis, metabolic engineering. |
| One-Pot Reactions | Combines multiple synthetic steps in a single vessel. mdpi.com | Reduced workup, improved efficiency, less solvent waste. | Process chemistry, green chemistry. |
Deeper Mechanistic Elucidation of Chemical Transformations
A thorough understanding of the reaction mechanisms underpinning the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research will likely focus on:
Mechanistic Studies of C-O Coupling: Detailed investigations into the mechanisms of copper- and palladium-catalyzed C-O bond formation will provide insights into the role of ligands, bases, and solvents, enabling the rational design of more effective catalytic systems. jsynthchem.com
Stereoselective Reaction Pathways: For the synthesis of chiral derivatives, elucidating the mechanisms of stereoselective enzymatic and chemical reactions is paramount. This knowledge will facilitate the development of methods with higher enantiomeric excess and yield.
Computational Mechanistic Studies: The use of computational chemistry to model reaction pathways and transition states will offer a deeper understanding of the energetic and stereochemical aspects of the transformations involving this compound.
Integration of Advanced Computational Modeling for Predictive Research
Computational modeling is becoming an indispensable tool in chemical research, offering predictive insights that can accelerate discovery. For this compound, future research will benefit from:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activities and physicochemical properties of novel this compound derivatives based on their molecular structure. nih.gov
Molecular Docking Studies: Utilizing molecular docking to simulate the interaction of this compound derivatives with biological targets, such as enzymes and receptors, to predict their potential therapeutic effects. nih.gov
Multimodal Language Models: Employing advanced machine learning models that combine chemical language representations with physicochemical features to enhance the prediction of complex molecular properties. arxiv.org These models can learn from vast datasets to identify promising candidates for synthesis and testing. arxiv.org
Expansion of Synthetic Utility and Applications
The utility of this compound as a building block in organic synthesis is an area ripe for exploration. Future research is expected to expand its applications in:
Synthesis of Pharmaceutical Intermediates: While related compounds are used in the synthesis of ACE inhibitors, the potential of this compound itself as a precursor for other classes of pharmaceuticals remains to be fully explored. nbinno.comgoogle.com
Development of Novel Materials: The phenoxybutanoate scaffold could be incorporated into new polymers or materials with unique properties.
Agrochemicals: Given that phenoxy acids have been used as herbicides, there is potential to develop new agrochemicals based on the this compound structure with improved efficacy and environmental profiles. nih.govnih.gov
Identification of Novel Biological Activities for Derivatives
A significant area of future research will be the synthesis and biological evaluation of novel derivatives of this compound. Drawing inspiration from the activities of related compounds, research could focus on:
Enzyme Inhibition: A study on phenoxybutyric acid derivatives has shown their potential as 5α-reductase inhibitors. nih.gov Further exploration of this compound derivatives could lead to the discovery of new enzyme inhibitors for various therapeutic targets. Other research has demonstrated the Src kinase inhibitory activity of ethyl 2,4-dioxo-4-arylbutanoate derivatives. ut.ac.ir
Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their antioxidant properties. nih.gov Investigating the antioxidant and anti-inflammatory potential of this compound derivatives could yield new therapeutic agents for conditions associated with oxidative stress and inflammation. nih.gov
Antimicrobial and Antitumor Activities: The broad biological activity of many heterocyclic compounds suggests that derivatives of this compound incorporating such moieties could exhibit antimicrobial or antitumor properties. ut.ac.ir
| Potential Biological Activity | Rationale/Related Findings | Therapeutic Area |
| 5α-Reductase Inhibition | Phenoxybutyric acid derivatives have shown inhibitory activity. nih.gov | Benign Prostatic Hyperplasia, Androgenetic Alopecia |
| Src Kinase Inhibition | Ethyl 2,4-dioxo-4-arylbutanoate derivatives are active. ut.ac.ir | Cancer |
| Antioxidant | Phenolic compounds are known antioxidants. nih.govnih.gov | Diseases related to oxidative stress |
| Anti-inflammatory | Many phenolic derivatives exhibit anti-inflammatory effects. nih.gov | Inflammatory disorders |
Green Chemistry Principles in Synthesis and Environmental Studies
The application of green chemistry principles is becoming a standard in chemical research and industry to minimize environmental impact. thepharmajournal.comresearchgate.netnih.gov Future work on this compound will increasingly incorporate:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or bio-based solvents. mdpi.comwisdomlib.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. nih.gov
Environmental Fate and Degradation Studies: Investigating the persistence, mobility, and degradation pathways of this compound and its derivatives in the environment to assess their ecological impact. nih.govoregonstate.eduepa.govere.ac.cn This includes studying hydrolysis, biodegradation, and photodegradation processes. nih.gov
Development of Cutting-Edge Analytical Protocols
As new derivatives are synthesized and their applications explored, the need for advanced analytical methods for their detection, characterization, and quantification will grow. Future research will focus on:
High-Throughput Screening Methods: Developing rapid and efficient analytical techniques to screen libraries of new derivatives for desired properties.
Advanced Chromatographic and Spectrometric Techniques: Utilizing techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for sensitive and selective analysis. nih.gov
Enantioselective Analysis: Developing robust methods for the separation and quantification of enantiomers of chiral derivatives, which is crucial for pharmaceutical applications. semanticscholar.org The use of gas chromatography with specialized columns is also a key area. epa.gov
Q & A
Q. What methodologies assess the catalytic efficiency of this compound in esterase-mediated reactions?
- Methodology : Perform enzyme kinetics assays (e.g., Michaelis-Menten plots) using spectrophotometric monitoring of product formation. Compare turnover rates () and inhibition constants () across enzyme isoforms. Use site-directed mutagenesis to identify active-site residues critical for catalysis .
Methodological Best Practices
- Data Contradiction Analysis : Document raw data in appendices (e.g., NMR spectra, chromatograms) and highlight anomalies using error bars or confidence intervals. Cross-reference with peer-reviewed studies to contextualize discrepancies .
- Experimental Design : Define independent (e.g., temperature, pH) and dependent variables (e.g., reaction yield, degradation rate) explicitly. Include controls (e.g., solvent-only blanks) and triplicate runs to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity. Disclose conflicts of interest (e.g., vendor-supplied reference standards) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
